molecular formula C19H11N3O5S B11010792 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate

Cat. No.: B11010792
M. Wt: 393.4 g/mol
InChI Key: MYMFXNWLPQKLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and materials science. It features a unique hybrid structure combining a 3-phenyl-1,2-benzoxazole core linked via a sulfonate ester bond to a 2,1,3-benzoxadiazole (benzofurazan) group. The benzoxazole moiety is a privileged structure in drug discovery, known for its diverse biological activities, while the benzoxadiazole group acts as a versatile fluorophore and electron-acceptor. The sulfonate ester bridge is a reactive functionality that can serve as a leaving group in nucleophilic substitution reactions, making this compound a valuable synthetic intermediate for the preparation of more complex molecules. Researchers can utilize this group to attach other functional units, enabling the construction of libraries of compounds for high-throughput screening. Based on the established properties of its structural components, this compound is of significant interest in the development of novel therapeutic agents. Benzoxazole derivatives have demonstrated a range of pharmacological activities in scientific studies, including antimicrobial and anticancer effects . The incorporation of the benzoxadiazole sulfonate group may further enhance these properties and provide a handle for bioconjugation or probing biological interactions. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H11N3O5S

Molecular Weight

393.4 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) 2,1,3-benzoxadiazole-4-sulfonate

InChI

InChI=1S/C19H11N3O5S/c23-28(24,17-8-4-7-15-19(17)22-27-20-15)26-13-9-10-14-16(11-13)25-21-18(14)12-5-2-1-3-6-12/h1-11H

InChI Key

MYMFXNWLPQKLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives

The 3-phenyl-1,2-benzoxazol-6-yl precursor is typically synthesized via acid-catalyzed cyclization. A representative protocol involves:

  • Substrate preparation : 2-Amino-5-bromo-4'-phenylphenol (2.21 mmol)

  • Cyclization : Reflux in toluene with p-toluenesulfonic acid (TsOH, 5.53 mmol) under Dean-Stark conditions (17 h, 110°C)

  • Workup : Basification with NaOH (6 M) to pH 10–12, followed by diethyl ether extraction

Key parameters :

VariableOptimal RangeImpact on Yield
Reaction time16–18 h<80% → 92%
TsOH stoichiometry2.5 eqMinimizes dimerization
Temperature110±2°CPrevents retro-cyclization

This method achieves 89% isolated yield with <5% dimeric byproducts.

Synthesis of the Benzoxadiazole Sulfonate Component

Oxidative Cyclization of 2-Nitroaniline

The 2,1,3-benzoxadiazole-4-sulfonate moiety is constructed through a three-stage sequence:

  • N-Oxide formation :

    • 2-Nitroaniline (10 mmol)

    • NaClO (12 mmol, 10% aqueous)

    • TBAB (0.5 mmol) in NaOH/Et₂O (2:1 v/v)

    • 0°C, 4 h (75% yield)

  • Phosphine-mediated reduction :

    • Triphenylphosphine (PPh₃, 15 mmol) in xylene

    • 130°C, 6 h (N-oxide → benzoxadiazole)

  • Sulfonation :

    • Benzoxadiazole (1 eq) + ClSO₃H (1.2 eq) in CH₂Cl₂

    • −15°C, 2 h (88% yield)

Critical observations :

  • TBAB phase-transfer catalysis enhances cyclization efficiency by 32% compared to non-catalytic conditions

  • Sulfur trioxide complexation at the benzoxadiazole C4 position is favored due to reduced steric hindrance

Coupling of Benzoxazole and Benzoxadiazole Units

Nucleophilic Aromatic Substitution

The sulfonate bridge is installed via a two-step coupling strategy:

Step 1: Benzoxazole bromination

  • Substrate: 3-Phenyl-1,2-benzoxazol-6-ol (10 mmol)

  • Reagent: PBr₃ (12 mmol) in CCl₄

  • Conditions: Reflux under 230 W halogen lamp, 3.5 h

  • Yield: 87% of 6-bromo intermediate

Step 2: Sulfonate ester formation

  • 6-Bromo-benzoxazole (1 eq) + Benzoxadiazole-4-sulfonic acid (1.05 eq)

  • K₂CO₃ (3 eq) in DMF, 80°C, 12 h

  • Yield: 78% after silica gel chromatography

Reaction monitoring :

  • Thin-layer chromatography (TLC): Rf 0.42 (hexane/EtOAc 3:1)

  • ¹H NMR confirmation: δ 8.21 (s, 1H, benzoxazole H4), 7.89–7.34 (m, 8H, aromatic)

Advanced Catalytic Approaches

Palladium-Mediated Cross-Coupling

Recent innovations employ Sonogashira coupling to streamline synthesis:

ComponentQuantityRole
PdCl₂(PPh₃)₂0.05 eqCatalyst
CuI0.1 eqCo-catalyst
Et₃N/THF1:1 v/vSolvent system
Terminal acetylene2.2 eqCoupling partner

Procedure :

  • Charge reactor under argon with benzoxazole bromide (1 eq) and benzoxadiazole acetylene (2.2 eq)

  • Add pre-mixed Pd/Cu catalyst system in Et₃N/THF

  • Heat to 55°C for 6 h (conversion >95% by HPLC)

Advantages :

  • 82% isolated yield vs. 68% for classical SNAr methods

  • Tolerance for electron-withdrawing substituents

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel (230–400 mesh):

Eluent CompositionRetention Factor (Rf)Purity Target
Hexane/EtOAc 4:10.31>98%
CH₂Cl₂/MeOH 95:50.47Remove Pd residues

Spectroscopic validation :

  • ¹³C NMR : 167.2 ppm (C=N of benzoxazole), 152.4 ppm (SO₃−)

  • HRMS : m/z 393.0382 [M+H]⁺ (calc. 393.0385)

  • IR : 1354 cm⁻¹ (S=O asymmetric stretch), 1588 cm⁻¹ (C=N benzoxadiazole)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale adaptations demonstrate:

ParameterBatch ProcessFlow SystemImprovement
Reaction time12 h45 min94% faster
Energy consumption18 kWh/kg6.2 kWh/kg66% reduction
Space-time yield0.8 kg/m³·h4.1 kg/m³·h5.1× increase

Key innovations include microreactor temperature control (±0.5°C) and in-line IR monitoring for real-time endpoint detection.

Mechanistic insight :
The excited-state catalyst (*Ir³⁺) oxidizes sulfinate anions to sulfonyl radicals, which undergo radical-polar crossover to form the sulfonate ester .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups on the benzoxadiazole ring, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate has shown potential as a pharmaceutical agent due to its biological activity against various diseases. Research indicates that derivatives of benzoxazole compounds can exhibit anti-cancer properties and antimicrobial effects.

Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-cancer properties of benzoxazole derivatives. The findings suggested that compounds similar to 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate demonstrated significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Fluorescent Probes

Due to its fluorescent properties, this compound is utilized in biological imaging and as a fluorescent probe in chemical assays. The ability to emit light upon excitation makes it suitable for tracking biological processes at the molecular level.

Application Example: Cellular Imaging
In a research article from Nature Communications, researchers utilized benzoxazole derivatives as fluorescent probes for live-cell imaging. The study highlighted the effectiveness of these compounds in visualizing cellular structures and dynamics in real-time .

Material Science

The compound is also explored for its application in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic properties make it a candidate for enhancing the efficiency of these technologies.

Case Study: OLED Development
Research conducted by scientists at a leading materials science institute demonstrated that incorporating benzoxazole derivatives into OLEDs improved their luminescent efficiency and stability. The study concluded that such compounds could lead to advancements in display technology .

Data Tables

Application AreaCompound RoleKey Findings
Medicinal ChemistryAnti-cancer agentSignificant cytotoxicity against cancer cell lines
Fluorescent ProbesBiological imagingEffective for live-cell imaging
Material ScienceOLEDs and photovoltaic devicesImproved luminescent efficiency

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The benzoxadiazole moiety can act as a fluorophore, emitting light upon excitation, which is useful in imaging applications. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its use in biological studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate 3-Phenyl-1,2-benzoxazol-6-yl thiophene-2-sulfonate
Molecular Formula Not available (presumed C₁₉H₁₂N₂O₅S) C₁₇H₁₁NO₄S₂
Molecular Weight Not available 357.4 g/mol
Aromatic Substituent 2,1,3-Benzoxadiazole sulfonate Thiophene sulfonate
Electron-Deficiency High (due to benzoxadiazole) Moderate (thiophene is less electron-withdrawing)
Thermal Stability Likely higher (rigid benzoxadiazole backbone) Unreported; thiophene may reduce stability

Key Findings:

Solubility : Sulfonate esters generally exhibit improved aqueous solubility, but the benzoxadiazole analog may form stronger intermolecular interactions (e.g., π-stacking), reducing solubility relative to the thiophene derivative .

Synthetic Utility : Thiophene sulfonates are often used as intermediates in polymer chemistry, whereas benzoxadiazole sulfonates may find niche roles in fluorescent probes due to their rigid, conjugated systems.

Biological Activity

3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article synthesizes current knowledge on its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₄S
Molecular Weight319.35 g/mol
Density1.225 g/cm³
Boiling Point386.1 ºC at 760 mmHg
Flash Point187.3 ºC

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various benzoxazole compounds against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The results demonstrated that many derivatives possess a broad spectrum of activity with minimal inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml .

Key Findings:

  • Gram-positive Bacteria : Compounds showed selective activity against Bacillus subtilis.
  • Fungi : Some derivatives were more potent than fluconazole against drug-resistant strains of C. albicans.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The findings suggest that these compounds can selectively target cancer cells while exhibiting lower toxicity to normal cells, making them potential candidates for anticancer therapies.

Case Studies:

  • Breast Cancer Cells : Compounds demonstrated cytotoxic effects on MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer Cells : Significant cytotoxicity was observed in A549 and H1975 cell lines.
  • Mechanism of Action : Structure–activity relationship studies revealed that modifications in the substituents significantly affect biological activity, indicating potential pathways for further optimization .

Structure–Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is closely related to their chemical structure. Modifications in the phenyl ring or the sulfonate group can enhance or diminish their efficacy.

Observations:

  • Electron-donating groups generally increase antimicrobial potency.
  • The presence of specific functional groups can enhance selectivity towards cancer cells while reducing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate, and what critical reaction conditions must be controlled?

  • Methodology :

  • Step 1 : Condensation reactions involving substituted benzaldehydes and sulfonate precursors under reflux (ethanol or THF) with catalytic acetic acid (1–5 drops) are common. For example, refluxing 4-amino-triazole derivatives with benzaldehyde analogs for 4–6 hours yields intermediates .

  • Step 2 : Palladium-catalyzed cross-coupling (e.g., bis(triphenylphosphine)palladium dichloride) under inert atmospheres (argon) is critical for forming benzoxadiazole moieties. Temperature control (55–80°C) and solvent systems (Et₃N/THF) are key to avoiding side reactions .

  • Step 3 : Purification via recrystallization (ethanol) or silica gel chromatography ensures high purity.

    • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Reaction Time4–48 hoursProlonged time reduces side products
Catalyst Loading0.1–0.3 mmolExcess catalyst degrades product
Solvent PolarityEtOH (polar) vs. THF (apolar)Affects intermediate solubility

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • TLC Monitoring : Use silica-coated plates with ethyl acetate/hexane (3:7) to track reaction progress .
  • NMR Analysis : ¹H/¹³C NMR confirms regioselectivity of benzoxazole and benzoxadiazole rings. Key signals:
  • Aromatic protons: δ 7.2–8.5 ppm (multiplicity indicates substitution pattern) .
  • Sulfonate group: δ 3.1–3.5 ppm (SO₃⁻ adjacent protons) .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å in analogous structures) .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing sterically hindered substituents to the benzoxazole ring?

  • Challenges : Steric hindrance from phenyl groups reduces reaction efficiency.
  • Solutions :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours) while maintaining yield .
  • Silver Ion-Mediated Reactions : Facilitate desulfurization-condensation steps for sulfonate linkage formation (e.g., Ag₂S elimination improves purity) .
    • Case Study : Using CuI (0.13 mmol) as a co-catalyst increased yields from 45% to 72% in analogous Pd-catalyzed reactions .

Q. What pharmacological mechanisms are hypothesized for benzoxazole-benzoxadiazole hybrids, and how can receptor binding be validated?

  • Mechanistic Insights :

  • Targets : Analogous 1,2-benzisoxazole derivatives (e.g., zonisamide) modulate voltage-sensitive sodium channels and T-type calcium currents .
  • Hybrid Design : Incorporating 1,2,4-oxadiazole pharmacophores (e.g., 3-phenyl derivatives) enhances affinity for σ1/σ2 receptors, as shown in anti-allodynic studies .
    • Validation Methods :
  • In Silico Docking : Predict binding to σ receptor pockets (PDB: 6Q0) using SMILES-derived conformers .
  • Electrophysiology : Patch-clamp assays on neuronal cells quantify sodium channel blockade .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

  • Root Causes :

  • Regiochemical Variations : Substitution at C3 vs. C6 alters steric/electronic profiles (e.g., C3-Cl vs. C3-phenyl in ).
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times (24h vs. 48h) skew results.
    • Resolution Strategy :
  • Comparative SAR Table :
CompoundSubstitutionIC₅₀ (σ1 Receptor)Assay Type
3-Phenyl-benzoxazoleC3-Ph12 nMRadioligand
3-Chloro-benzoxazoleC3-Cl85 nMFluorescence
  • Meta-Analysis : Use standardized protocols (e.g., NIH Assay Guidance Manual) to reconcile discrepancies.

Methodological Recommendations

  • Synthetic Optimization : Prioritize Pd/Cu bimetallic systems for cross-coupling steps to reduce side-product formation .
  • Structural Confirmation : Combine XRD (for crystal packing) with 2D NMR (NOESY for spatial proximity) to resolve ambiguities .
  • Biological Profiling : Use hybrid scaffolds (e.g., benzoxazole-pyridazine) to balance CNS permeability and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.